molecular formula C13H16N6O2 B2849979 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 189126-85-0

8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2849979
CAS No.: 189126-85-0
M. Wt: 288.311
InChI Key: YTNJIGIPNXIDGA-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a pyrazolyl group attached to a purine ring system, which is further substituted with methyl and ethyl groups. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting with the preparation of the pyrazolyl precursor. The initial step often includes the reaction of 3,5-dimethylpyrazole with an appropriate halogenating agent to introduce a reactive site for further substitution.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction rates and improve yields. The reaction mixture is carefully monitored to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, including hydroxylated and carboxylated products.

  • Reduction: Reduction reactions typically yield hydrogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione is utilized to study the interactions between purine derivatives and biological macromolecules. It helps in understanding the role of purines in cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate for drug design.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

  • 7-ethyl-3-methylpurine-2,6-dione: A purine derivative without the pyrazolyl group.

  • 8-(3,5-dimethylpyrazolyl)adenine: Another purine derivative with a similar pyrazolyl group.

Uniqueness: 8-(3,5-Dimethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione stands out due to its unique combination of substituents on the purine ring. This combination provides distinct chemical and biological properties compared to its similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-5-18-9-10(17(4)13(21)15-11(9)20)14-12(18)19-8(3)6-7(2)16-19/h6H,5H2,1-4H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNJIGIPNXIDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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